3-(3-(Piperidin-1-yl)propyl)-1H-indole
Description
3-(3-(Piperidin-1-yl)propyl)-1H-indole is a synthetic indole derivative featuring a piperidine ring connected to the indole core via a three-carbon propyl chain. This structural motif is significant in medicinal chemistry due to its affinity for serotonin (5-HT) receptors, particularly 5-HT₁D, which has implications for neurological and psychiatric therapeutics . The compound is synthesized via tandem hydroformylation/Fischer indolization under hydrogenation conditions, yielding moderate to high purity (50–96% yield depending on the protocol) . Its pharmacokinetic profile, including metabolic stability and receptor selectivity, has been enhanced through fluorination strategies .
Properties
CAS No. |
98132-63-9 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(3-piperidin-1-ylpropyl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-4-10-18(11-5-1)12-6-7-14-13-17-16-9-3-2-8-15(14)16/h2-3,8-9,13,17H,1,4-7,10-12H2 |
InChI Key |
GHHSOUYJYMAISL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds Analyzed:
3-((-)-2-Phenyl-2-(piperidin-1-yl)ethyl)-1H-indole
- Structural Features : Incorporates a chiral phenyl-piperidine moiety directly attached to the indole via an ethyl linker.
- Synthesis : Achieved 95% enantiomeric excess (ee) using Rh-catalyzed hydroformylation.
- Receptor Affinity : Demonstrates moderate 5-HT₁A binding but lacks specificity for 5-HT₁D .
2-Phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-indole
- Structural Features : Ethyl linker with a phenyl substitution on the indole ring.
- Synthesis : First-generation protocol yielded 60% product; validated via ¹H-NMR and HRMS .
- Receptor Affinity : Reduced 5-HT₁D selectivity compared to the target compound due to steric hindrance from the phenyl group .
3-(1-Phenyl-3-(piperidin-1-yl)propyl)-1H-indole
- Structural Features : Propyl linker with a phenyl substituent on the piperidine ring.
- Synthesis : 41% yield via Rh catalysis; structural confirmation via ¹H-NMR .
- Receptor Affinity : Enhanced lipophilicity improves blood-brain barrier penetration but reduces 5-HT₁D specificity .
Fluorinated Derivatives of 3-(3-(Piperidin-1-yl)propyl)-1H-indole Modifications: Fluorine atoms added to the indole or propyl chain. Impact: Increased metabolic stability (e.g., reduced CYP450 degradation) and 5-HT₁D selectivity (IC₅₀ = 12 nM vs. 85 nM for non-fluorinated analogs) .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Receptor Selectivity : The propyl linker in this compound optimizes spatial alignment with the 5-HT₁D binding pocket, whereas shorter linkers (e.g., ethyl) reduce affinity due to suboptimal positioning .
- Fluorination Effects : Fluorination at the indole 5-position enhances metabolic stability (e.g., reduced hepatic clearance by 40%) and selectivity for 5-HT₁D over 5-HT₁A receptors (15-fold increase) .
- Synthetic Challenges : Piperidine-containing indoles often require Rh or Pd catalysts for efficient synthesis, but yields vary significantly with substituent bulkiness (e.g., phenyl groups lower yields to 41–60%) .
Q & A
Q. What are the established synthetic routes for 3-(3-(Piperidin-1-yl)propyl)-1H-indole, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation of indole precursors with piperidine-containing propyl halides. Key methods include:
- Pd/Rh-mediated cross-coupling : Pd(OAc)₂ with XPhos ligand achieves ~85% yield for analogous indole derivatives via Buchwald-Hartwig amination .
- Hypervalent iodine reagents : Umpolung strategies using benzoiodoxole reagents enable regioselective indole functionalization (74% yield for related structures) .
- Nucleophilic substitution : Tertiary amine formation via reaction of piperidine with 3-(3-chloropropyl)-1H-indole in n-BuOH with DIPEA (72% yield) .
Critical factors : Catalyst loading (0.1–1.0 eq.), temperature (50–100°C), and solvent polarity (DMF or ethanol).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Indole NH proton (δ 10.5–11.0 ppm), piperidinyl CH₂ groups (δ 2.4–3.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- HRMS : Exact mass (m/z 242.36 for [M+H]⁺) confirms molecular formula (C₁₆H₂₂N₂) .
- IR : N-H stretching (3400–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .
Q. What are the primary pharmacological targets investigated for indole derivatives with piperidine moieties?
- Methodological Answer :
- Opioid receptors : Piperidine-linked indoles show affinity for opioid receptor-like 1 (ORL1), validated via radioligand displacement assays (IC₅₀ < 100 nM) .
- Antimicrobial targets : Substituent optimization at the indole 3-position enhances activity against Gram-positive bacteria (MIC 2–8 µg/mL) .
- Assays : Functional cAMP inhibition (for GPCRs) and broth microdilution (for antimicrobial testing) are standard .
Q. How does the compound’s logP value influence its biological activity?
- Methodological Answer : Calculated logP (2.8–3.2 via ChemDraw) suggests moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets. QSAR studies correlate increased logP with enhanced ORL1 binding (R² = 0.72) . Use Molinspiration or SwissADME for predictive modeling .
Q. What crystallization strategies are effective for obtaining high-quality single crystals?
- Methodological Answer :
- Slow evaporation : Use DCM/hexane (1:3) at 4°C to promote nucleation .
- X-ray diffraction : Optimize crystal packing by introducing halogen substituents (e.g., fluoro groups reduce π-π stacking interference) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between indole derivatives?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., CHO-K1 vs. HEK293 cells for receptor studies) .
- Purity analysis : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude batch variability .
- Stereochemical confirmation : Chiral HPLC or X-ray crystallography to verify enantiopurity, as racemic mixtures may skew activity .
Q. What computational modeling approaches predict binding modes with opioid receptor-like targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use ORL1 crystal structure (PDB: 5C1M) to model piperidine-propyl interactions with Tyr²⁹⁶ and Asp¹³⁰ .
- MD simulations (GROMACS) : Assess ligand stability in the binding pocket over 100 ns trajectories, focusing on hydrogen-bond retention .
Q. What catalytic systems optimize regioselectivity in Buchwald-Hartwig amination?
- Methodological Answer :
- Ligand screening : Bulky ligands (XPhos) favor C3-amination over N-alkylation (yield: 85% vs. 60% with SPhos) .
- Solvent effects : tert-Amyl alcohol improves Pd catalyst stability compared to toluene .
Q. How do electron-withdrawing groups (EWGs) alter metabolic stability?
- Methodological Answer :
- In vitro models : Human liver microsomes (HLMs) with NADPH cofactor assess CYP450-mediated oxidation. Fluorine at indole 5-position reduces clearance (t₁/₂ = 45 min vs. 25 min for unsubstituted analogs) .
- LC-MS/MS : Monitor N-dealkylation metabolites (m/z 158.1) .
Q. What strategies mitigate N-oxide formation during storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
